molecular formula C11H19NO4 B180073 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate CAS No. 145681-01-2

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

Cat. No. B180073
M. Wt: 229.27 g/mol
InChI Key: WVDGSSCWFMSRHN-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the empirical formula C11H19NO4 . It has a molecular weight of 229.27 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 1,2-pyrrolidinedicarboxylate .


Molecular Structure Analysis

The InChI code for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a solid at room temperature . Its boiling point is predicted to be 316.9±42.0 °C and it has a density of 1.13±0.1 g/cm3 .

Scientific Research Applications

  • Pyrrolidine Derivatives in Chemical Synthesis

    • Field : Organic Chemistry
    • Application : Pyrrolidine derivatives, including “1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate”, are often used in organic synthesis as building blocks or reagents .
    • Methods : These compounds can be used in various synthetic routes, such as nucleophilic substitution, condensation, or cyclization reactions .
    • Results : The use of these compounds can lead to the synthesis of complex organic molecules with diverse structures and functionalities .
  • Pyrrolidine Derivatives in Material Science

    • Field : Material Science
    • Application : Pyrrolidine derivatives are used in the development of new materials, such as polymers or organic semiconductors .
    • Methods : These compounds can be incorporated into polymer chains or small molecules to modify their properties, such as flexibility, conductivity, or stability .
    • Results : The use of these compounds can lead to the development of materials with improved performance in various applications, such as electronics, energy storage, or coatings .
  • Pyrrolidine Derivatives in Pharmacology

    • Field : Pharmacology
    • Application : Pyrrolidine derivatives are often used in the development of new drugs due to their wide range of biological activities .
    • Methods : These compounds can be synthesized and tested for their biological activities, such as anti-inflammatory, antiviral, or anticancer effects .
    • Results : The use of these compounds can lead to the discovery of new drugs with improved efficacy and safety profiles .
  • Pyrrolidine Derivatives in Biochemistry

    • Field : Biochemistry
    • Application : Pyrrolidine derivatives are used in biochemical research, such as the study of enzyme mechanisms .
    • Methods : These compounds can be used as substrates or inhibitors in enzymatic reactions .
    • Results : The use of these compounds can provide insights into the mechanisms of enzymatic reactions and the structure-function relationships of enzymes .
  • Pyrrolidine Derivatives in Environmental Science

    • Field : Environmental Science
    • Application : Pyrrolidine derivatives are used in environmental research, such as the study of organic pollutants .
    • Methods : These compounds can be used as model compounds in studies of the environmental fate and transport of organic pollutants .
    • Results : The use of these compounds can provide insights into the environmental behavior of organic pollutants and their potential impacts on environmental health .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327861
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

CAS RN

145681-01-2
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Funabiki, M Ohta, Y Sakaida, K Oida… - Asian Journal of …, 2013 - Wiley Online Library
The fluorous prolinol methyl ether was prepared through the perfluorohexylethylation of (S)‐1‐tert‐butyl 2‐methyl pyrrolidine‐1,2‐dicarboxylate using commercially available …
Number of citations: 5 onlinelibrary.wiley.com
G Rotas, A Kimbaris, G Varvounis - Tetrahedron, 2011 - Elsevier
The seven-step synthesis of a novel structural isomer of VPA-985, N-[3-chloro-4-(5H-pyrrolo[1,2-c][1.3]benzodiazepin-6(11H)-ylcarbonyl)phenyl]-5-fluoro-2-methylbenzamide, is …
Number of citations: 14 www.sciencedirect.com
Ritu, S Das, YM Tian, T Karl, N Jain, B Konig - ACS Catalysis, 2022 - ACS Publications
We report the iridium–nickel dual photocatalytic acceptorless and redox neutral dehydrogenation of aliphatic heterocycles yielding cyclic alkenes without overoxidation at room …
Number of citations: 9 pubs.acs.org
H Wu, C Du, Y Xu, L Liu, X Zhou, Q Ji - European Journal of Medicinal …, 2022 - Elsevier
A series of novel spiro-quinolinone derivatives were designed and synthesized and their structures were confirmed by spectroscopic methods. The enzymatic experiments showed that …
Number of citations: 7 www.sciencedirect.com
T Watanabe - 2020 - search.proquest.com
The 1, 3-diaza-Claisen rearrangement was discovered and developed in the Madalengoitia group since 2004. The rearrangement is initiated by the desulfurization of the electron …
Number of citations: 2 search.proquest.com
E Speckmeier, M Klimkait, K Zeitler - The Journal of Organic …, 2018 - ACS Publications
Orthogonal protection and deprotection of amines remain important tools in synthetic design as well as in chemical biology and material research applications. A robust, highly efficient, …
Number of citations: 21 pubs.acs.org
MC Ginnasi - 2011 - dspace.unitus.it
The aim of this PhD has been the optimization of synthetic processes using green chemistry, a chemistry based on the respect of the human health and environment, widely applied in …
Number of citations: 0 dspace.unitus.it
MA Aljowni - 2014 - search.proquest.com
The hetero Diels-Alder reaction has been investigated by using different organocatalysts. The Diels-Alder reaction has proven to be one of the most powerful reactions in organic …
Number of citations: 2 search.proquest.com
A René, M Quilan, Y Deng, Y Cheng… - … Process Research & …, 2019 - ACS Publications
We report herein the development of two efficient synthetic routes for the preparation of a key fragment required for the synthesis of potent drug candidates of Hepatitis B virus. The ethyl …
Number of citations: 7 pubs.acs.org
T Watanabe, J Pisano, C Mangione… - The Journal of …, 2023 - ACS Publications
Vinyl pyrrolidines tethered to isothioureas are activated to the corresponding carbodiimides with AgOTf and Et 3 N. Intramolecular addition of the vinyl pyrrolidine amine to the …
Number of citations: 1 pubs.acs.org

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